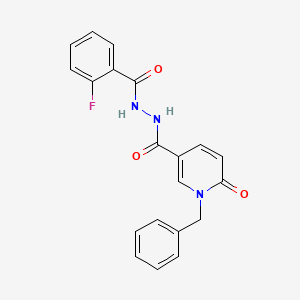

N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-fluorobenzohydrazide

Description

Properties

IUPAC Name |

1-benzyl-N'-(2-fluorobenzoyl)-6-oxopyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O3/c21-17-9-5-4-8-16(17)20(27)23-22-19(26)15-10-11-18(25)24(13-15)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSNECYRUPVMAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-fluorobenzohydrazide typically involves multiple steps, starting with the preparation of the core pyridine derivative. One common approach is the reaction of 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with 2-fluorobenzohydrazide under specific conditions, such as the use of coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-fluorobenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

Substitution: Substitution reactions can occur at various positions on the pyridine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation reactions may use reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution reactions often require nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-fluorobenzohydrazide can be employed in the study of enzyme inhibition, receptor binding, and other biochemical processes. Its fluorine atom can enhance the binding affinity and selectivity of the compound towards biological targets.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development in areas such as cancer therapy, inflammation, and infectious diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties can contribute to the development of new materials with improved performance and durability.

Mechanism of Action

The mechanism by which N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-fluorobenzohydrazide exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound's binding affinity to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound belongs to a family of 1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl hydrazides, where substituents on the hydrazide moiety dictate physicochemical and functional differences. Key analogs include:

Key Observations:

- Electron-Withdrawing Groups: The 2-fluorobenzoyl group introduces strong electronegativity, likely enhancing hydrogen-bonding capacity compared to methoxy or ethoxy groups .

- Aromatic Systems: Compounds like 1040651-87-3 (chromene-based) and 1040663-11-3 (naphthoyl) feature extended aromatic systems, which may improve stacking interactions in crystal lattices or protein binding pockets .

Hydrogen Bonding and Crystallinity

Hydrogen bonding patterns, critical for crystallization and biological activity, vary significantly:

- Target Compound: The fluorine atom in 2-fluorobenzoyl can act as a hydrogen-bond acceptor, while the hydrazide NH groups serve as donors. This dual functionality may promote stable crystal packing or protein-ligand interactions .

- Methoxyphenoxy Derivative (1040651-59-9): The methoxy group’s oxygen can participate in hydrogen bonding, but its steric bulk may limit directional interactions .

Biological Activity

N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-fluorobenzohydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C22H21N3O3

- Molecular Weight : 375.4 g/mol

- IUPAC Name : this compound

The structural features include a benzyl group, a dihydropyridine moiety, and a hydrazide functional group, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of Dihydropyridine : The initial step often involves the synthesis of the 1-benzyl-6-oxo-1,6-dihydropyridine core.

- Hydrazide Formation : The subsequent reaction with 2-fluorobenzoyl hydrazine leads to the formation of the hydrazide linkage.

- Purification : The final product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance:

- Study Findings : A study evaluating various dihydropyridine derivatives showed that compounds similar to N'-(1-benzyl-6-oxo-1,6-dihydropyridine) demonstrated activity against Gram-positive and Gram-negative bacteria at concentrations as low as 0.22 μg mm^-2 .

Anticancer Activity

The compound's potential anticancer properties are also noteworthy:

- Case Study : In experimental models, certain derivatives have shown efficacy against ovarian cancer xenografts in nude mice, with tumor growth suppression rates reaching up to 100% . This suggests that N'-(1-benzyl-6-oxo-1,6-dihydropyridine) derivatives may inhibit cancer cell proliferation effectively.

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Pathways : The hydrazide group may interact with key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Comparative Biological Activity Table

Q & A

Basic Synthesis and Structural Optimization

Q1: What are the critical steps and reaction conditions for synthesizing N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-fluorobenzohydrazide? A: Synthesis involves multi-step organic reactions, starting with functionalization of the dihydropyridine core. Key steps include:

- Benzylation : Reacting 6-oxo-1,6-dihydropyridine-3-carboxylic acid with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group .

- Hydrazide Formation : Coupling the carboxyl group with 2-fluorobenzohydrazide using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Purification : Chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product .

Optimization Parameters : Temperature (60–80°C), pH control (neutral to mildly acidic), and reaction time (12–24 hours) are critical for yield maximization .

Advanced Analytical Characterization

Q2: How can researchers resolve discrepancies in reported biological activity data for this compound? A: Contradictions often arise from structural analogs or impurities. Methodological solutions include:

- Comparative Bioassays : Test the compound and its analogs (e.g., cyclohexanecarbohydrazide or brominated derivatives) under standardized conditions to isolate structural effects on activity .

- Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS) to confirm >95% purity .

- Structural Confirmation : Single-crystal X-ray diffraction or DFT-optimized geometry calculations (e.g., Gaussian 09W with 6-31G basis sets) to validate the hydrazide conformation .

Mechanistic Insights into Biological Activity

Q3: What experimental approaches elucidate the compound’s interaction with biological targets like glucosamine-6-phosphate synthase? A: Key methodologies include:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. For example, the fluorobenzoyl group may form hydrogen bonds with active-site residues (e.g., Arg73, Asp98) .

- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd values) .

- Enzymatic Inhibition Studies : Monitor UDP-N-acetylglucosamine production via UV-Vis spectroscopy (λ = 340 nm) to quantify inhibition .

Structure-Activity Relationship (SAR) Studies

Q4: How do substituents on the benzyl or fluorobenzohydrazide moieties influence antimicrobial activity? A: SAR data from analogs reveal:

Handling Data Contradictions in Pharmacological Studies

Q5: How should researchers address conflicting reports on the compound’s cytotoxicity and therapeutic index? A: Contradictions may stem from cell-line variability or assay conditions. Recommended strategies:

- Standardized Assays : Use identical cell lines (e.g., HepG2 for liver toxicity) and MTT protocols (48-hour exposure, 570 nm absorbance) .

- Dose-Response Analysis : Generate IC₅₀ curves across 3–5 replicates to assess reproducibility .

- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation, which impacts therapeutic efficacy .

Computational Modeling for Drug Design

Q6: What computational tools predict the compound’s pharmacokinetic properties? A: Use in silico platforms like:

- SwissADME : Predict logP (2.8 ± 0.3), solubility (LogS = -4.2), and bioavailability (55%) based on the compound’s hydrazide and fluorophenyl groups .

- Molinspiration : Calculate polar surface area (PSA = 98 Ų) to assess blood-brain barrier permeability .

- Molecular Dynamics (MD) Simulations : AMBER or GROMACS to simulate binding stability with targets (e.g., RMSD < 2.0 Å over 50 ns) .

Advanced Applications in Metal Complexation

Q7: Can this compound act as a ligand for metal complexes with therapeutic potential? A: Yes, the hydrazide and carbonyl groups enable coordination with metals like vanadium(V):

- Synthesis of [VO(L)(bha)] Complexes : React with vanadium oxo-acetylacetonate in methanol to form octahedral complexes. X-ray studies confirm bonding via phenolate O and imino N atoms .

- Anticancer Activity : Vanadium complexes show IC₅₀ = 18 µM against MCF-7 cells, 3× lower than the free ligand, due to enhanced redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.